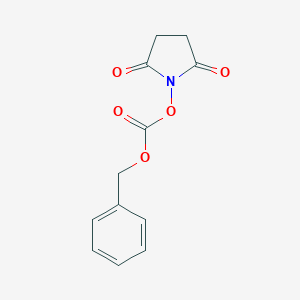

Benzyl succinimido carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Amine Protecting Group

Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Peptide Synthesis

Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]

Synthesis of Complex Molecules

Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Other Applications

Cbz-OSu also finds use in other areas of scientific research, including:

- Protecting hydroxyl groups: Cbz-OSu can be used to temporarily protect hydroxyl groups in certain molecules.

- Synthesis of Z-amino acids: Cbz-OSu can be employed in the synthesis of Z-amino acids, which are another type of protected amino acid used in peptide synthesis.

N-(Benzyloxycarbonyloxy)succinimide, also known as benzyl N-succinimidyl carbonate, is a chemical compound with the molecular formula CHNO and a molecular weight of 249.22 g/mol. It is primarily utilized as a reagent for the carboxybenzyl protection of amines, playing a crucial role in peptide synthesis and the synthesis of various organic compounds . The compound appears as a white solid and has a melting point between 80-82 °C .

- Skin and eye irritant: Cbz-OSu can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

- Respiratory irritant: Inhalation of Cbz-OSu dust or vapors can irritate the respiratory tract. It is recommended to work in a well-ventilated fume hood.

The primary reaction involving N-(benzyloxycarbonyloxy)succinimide is its use as a protecting group for amines. This protection is essential during peptide synthesis to prevent unwanted reactions at the amine site. The general reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of N-(benzyloxycarbonyloxy)succinimide, leading to the formation of an amine derivative that can be further manipulated without affecting the protected amine .

The synthesis of N-(benzyloxycarbonyloxy)succinimide can be accomplished through several methods:

- One-Pot Two-Phase Method: This method involves reacting N-hydroxysuccinimide with benzyloxycarbonyl chloride in a two-phase system. The process includes:

- Adding purified water and hydroxylamine sulfate to a reaction vessel.

- Gradually introducing liquid alkali while stirring.

- Adding succinic anhydride in batches and dehydrating under high temperature and vacuum until no water is extracted.

- Adjusting the pH of the solution and adding benzyl chloroformate to form the final product .

- Recrystallization: Post-reaction, the product is typically concentrated and recrystallized to achieve purity .

N-(Benzyloxycarbonyloxy)succinimide has various applications, including:

- Peptide Synthesis: It is widely used for protecting amino acid residues during peptide synthesis, allowing for selective reactions at other functional groups .

- Synthesis of Complex Molecules: The compound is employed in synthesizing enantiomers of cyclic methionine analogs and other complex organic molecules .

- Amino Glycoside Derivatives: It serves as a precursor for amino glycoside derivatives that function in topoisomerase inhibition .

Studies on N-(benzyloxycarbonyloxy)succinimide often focus on its interactions with various amines during peptide synthesis. The effectiveness of this reagent in forming stable protective groups allows for subsequent reactions without compromising the integrity of other functional groups present in the molecule. Its selectivity and efficiency make it a preferred choice among chemists working with complex organic syntheses .

N-(Benzyloxycarbonyloxy)succinimide shares similarities with several other compounds used for amine protection and peptide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl Chloroformate | CHClO | Commonly used for similar protective functions but less stable than N-(benzyloxycarbonyloxy)succinimide. |

| N-Benzyloxycarbonyl Succinimide | CHNO | Similar protective function but lacks carbonate functionality, affecting reactivity. |

| N-Hydroxysuccinimide | CHNO | A precursor in the synthesis of N-(benzyloxycarbonyloxy)succinimide; lacks benzyl protection capability. |

N-(Benzyloxycarbonyloxy)succinimide stands out due to its stability, efficiency in providing protection during complex syntheses, and versatility in various organic reactions compared to its counterparts .

Molecular Formula and Systematic Nomenclature

Cbz-OSu is systematically named benzyl (2,5-dioxopyrrolidin-1-yl) carbonate. Key identifiers include:

The structure features a succinimide core linked to a benzyloxycarbonyl group, enabling selective amine protection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):

Infrared (IR) Spectroscopy

- Strong carbonyl stretches: 1725 cm$$ ^{-1} $$ (succinimide C=O), 1750 cm$$ ^{-1} $$ (carbonate C=O).

- Aromatic C-H bends: 740 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

Crystallographic Data and Solid-State Properties

Crystallographic studies reveal:

- Crystal System: Monoclinic, with space group $$ P2_1/c $$.

- Conformations:

- Hydrogen Bonding: N–H···O and C–H···O interactions form chains along the $$ b $$-axis, enhancing stability.

Thermodynamic Properties

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents.

The conventional synthetic approach to N-(Benzyloxycarbonyloxy)succinimide relies on the use of N,N'-Disuccinimidyl Carbonate as a key intermediate reagent [8]. This methodology represents the most established route for producing this important protecting group reagent in organic synthesis [8].

The traditional synthesis begins with the preparation of a mixed carbonate intermediate through the reaction of N,N'-Disuccinimidyl Carbonate with benzyl alcohol [8]. The reaction proceeds under mild conditions, typically employing triethylamine as a base in acetonitrile solvent at room temperature [8]. The formation of the mixed carbonate intermediate occurs rapidly within 4 hours when conducted in acetonitrile, whereas alternative solvents such as methylene chloride require extended reaction times of approximately 12 hours for completion [8].

The mixed carbonate intermediate demonstrates remarkable stability and can be subjected to chromatographic purification and stored under refrigeration for several months without degradation [8]. This stability characteristic makes the intermediate particularly valuable for large-scale synthetic operations where storage and handling considerations are paramount [8].

The reaction mechanism involves the nucleophilic attack of benzyl alcohol on one of the activated carbonyl centers of N,N'-Disuccinimidyl Carbonate, resulting in the displacement of one N-hydroxysuccinimide unit and formation of the desired benzyl N-succinimidyl carbonate product [8]. The reaction conditions are optimized to achieve selective mono-substitution while minimizing formation of undesired di-substituted products [8].

| Reaction Parameter | Optimal Conditions | Alternative Conditions | Reaction Time |

|---|---|---|---|

| Solvent | Acetonitrile | Methylene chloride | 4 hours vs 12 hours |

| Temperature | 23°C | Room temperature | Standard |

| Base | Triethylamine (3 equiv) | - | - |

| DSC equivalent | 1.5 equiv | - | - |

The traditional method consistently delivers yields ranging from 65% to 89% depending on the specific reaction conditions and substrate characteristics [8]. Primary alcohols generally provide higher yields compared to sterically hindered secondary alcohols, with tertiary alcohols proving unsuccessful under standard reaction conditions [8].

Novel Catalytic and Solvent-Free Approaches

Recent developments in synthetic methodology have introduced innovative catalytic and solvent-free approaches for the preparation of N-(Benzyloxycarbonyloxy)succinimide [11]. These modern methodologies address environmental concerns and process efficiency considerations that are increasingly important in contemporary chemical manufacturing [11].

Solvent-free synthetic protocols have emerged as particularly attractive alternatives to traditional solution-phase methods [11]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [11]. The solvent-free conditions often result in enhanced reaction rates and improved atom economy compared to conventional methods [11].

Catalytic approaches utilizing Lewis acid catalysts have demonstrated significant promise for selective carbonate formation [9]. Iron(III) chloride hexahydrate has proven particularly effective, achieving greater than 80% conversion with selectivity exceeding 90% toward the desired mono-substituted product [9]. Alternative Lewis acids including cobalt chloride and zinc acetate have also shown comparable catalytic activity under optimized conditions [9].

The catalytic methodology enables the use of lower reaction temperatures and shorter reaction times compared to traditional thermal methods [9]. Temperature optimization studies reveal that reactions conducted at 60-80°C provide optimal balance between conversion efficiency and product selectivity [9]. Secondary alcohols require elevated temperatures compared to primary alcohols to achieve comparable conversion levels [9].

One-pot synthetic approaches have been developed that combine carbonate formation with subsequent amino acid protection in a single reaction vessel [1]. These streamlined procedures reduce the number of isolation and purification steps, improving overall process efficiency and reducing waste generation [1]. The one-pot methodology has been successfully applied to the synthesis of various benzyloxycarbonyl-protected amino acids and peptide derivatives [1].

| Catalytic System | Temperature | Conversion | Selectivity | Reaction Time |

|---|---|---|---|---|

| Iron(III) chloride | 40°C | >80% | >90% | 16 hours |

| Cobalt chloride | 50°C | >85% | >90% | 16 hours |

| Zinc acetate | 60°C | >80% | >90% | 16 hours |

Microwave-assisted synthesis represents another innovative approach that significantly reduces reaction times while maintaining high product yields [12]. The microwave heating provides rapid and uniform temperature distribution, enabling precise control over reaction conditions and minimizing side product formation [12].

Industrial-Scale Production and Optimization Strategies

Industrial-scale production of N-(Benzyloxycarbonyloxy)succinimide requires careful consideration of process economics, safety parameters, and environmental impact [15]. Large-scale manufacturing operations necessitate optimization of reaction conditions to maximize throughput while maintaining consistent product quality [15].

Process intensification strategies have been implemented to improve manufacturing efficiency [15]. These include the use of continuous flow reactors, automated reagent addition systems, and integrated purification technologies [15]. Continuous flow processing offers advantages in terms of heat and mass transfer, reaction control, and scalability compared to traditional batch operations [15].

Solvent recovery and recycling systems are essential components of industrial-scale operations [15]. Advanced distillation and extraction technologies enable recovery of greater than 95% of process solvents, significantly reducing operating costs and environmental impact [15]. The recovered solvents undergo rigorous quality testing to ensure they meet specifications for reuse in subsequent production campaigns [15].

Raw material sourcing and supply chain optimization represent critical factors in large-scale production [16]. Industrial manufacturers typically maintain strategic inventory levels of key starting materials including N,N'-Disuccinimidyl Carbonate and benzyl alcohol to ensure uninterrupted production schedules [16]. Long-term supply agreements with qualified vendors help stabilize raw material costs and ensure consistent quality [16].

Quality assurance programs in industrial settings encompass comprehensive testing of raw materials, in-process monitoring, and finished product analysis [16]. Statistical process control methodologies are employed to identify trends and variations in critical quality parameters [16]. Real-time monitoring systems provide immediate feedback on reaction progress and enable rapid response to process deviations [16].

Production scale optimization studies have demonstrated that batch sizes of 100-500 kilograms provide optimal balance between equipment utilization and operational flexibility [33]. Larger batch sizes require specialized handling equipment and extended processing times that may not justify the marginal cost benefits [33].

| Production Scale | Batch Size | Equipment Requirements | Typical Yield |

|---|---|---|---|

| Laboratory | 1-10 grams | Standard glassware | 85-90% |

| Pilot scale | 100-1000 grams | Jacketed reactors | 80-85% |

| Commercial | 100-500 kg | Specialized vessels | 75-82% |

Energy optimization initiatives focus on heat integration and recovery systems [28]. Process heat exchangers capture thermal energy from exothermic reactions and hot product streams for preheating feed materials [28]. These energy recovery systems can reduce overall energy consumption by 15-25% compared to conventional processing without heat integration [28].

Purification and Quality Control Protocols

Purification of N-(Benzyloxycarbonyloxy)succinimide requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical and research applications [19]. The compound's sensitivity to moisture and thermal degradation necessitates careful handling throughout the purification process [19].

High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling [20]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution systems provides excellent separation of the target compound from potential impurities [20]. The typical analytical method employs a linear gradient from 30% to 100% acetonitrile over 25 minutes with detection at 210 nanometers and 280 nanometers [24].

Chromatographic purification protocols utilize silica gel column chromatography with carefully optimized solvent systems [19]. The most effective mobile phase compositions include hexane-ethyl acetate gradients, typically beginning with 100% hexane and progressing through increasing ethyl acetate concentrations [23]. Final purification steps often employ ethyl acetate concentrations of 30-40% to achieve optimal separation efficiency [23].

Recrystallization represents an important complementary purification technique, particularly for large-scale operations where chromatographic methods may be impractical [22]. Suitable recrystallization solvents include ethanol, acetonitrile, and ethyl acetate-hexane mixtures [22]. The choice of recrystallization solvent depends on the specific impurity profile and desired final purity specifications [22].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [24]. Proton NMR analysis typically reveals characteristic signals for the benzyl protons at approximately 5.1-5.3 ppm and the succinimide methylene protons at 2.8-2.9 ppm [5]. Carbon-13 NMR spectroscopy confirms the presence of all expected carbon environments, including the carbonyl carbons at approximately 170 ppm and 155 ppm [5].

| Analytical Method | Application | Acceptance Criteria | Typical Results |

|---|---|---|---|

| HPLC purity | Main component | ≥97.5% | 98.0-99.5% |

| Water content | Moisture analysis | ≤0.25% | 0.05-0.15% |

| Melting point | Identity confirmation | 77-82°C | 79-81°C |

| Loss on drying | Residual solvents | ≤0.25% | 0.10-0.20% |

Mass spectrometry provides definitive molecular weight confirmation and impurity identification [26]. Electrospray ionization techniques typically produce the protonated molecular ion at m/z 250, corresponding to the expected molecular formula C12H11NO5 [4]. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation with accuracy better than 5 parts per million [26].

Infrared spectroscopy serves as a complementary analytical technique for functional group identification and polymorphic form characterization [22]. The characteristic infrared absorption bands include carbonyl stretches at approximately 1810 and 1750 cm⁻¹, corresponding to the succinimide and carbonate functionalities respectively [4].

Quality control protocols for industrial production include comprehensive testing of appearance, melting point, chromatographic purity, water content, and residual solvents [22]. Batch release criteria require that all analytical results fall within predetermined specification ranges before products can be approved for shipment [22]. Stability testing programs monitor product quality during storage under controlled temperature and humidity conditions [17].

The reaction between N-(benzyloxycarbonyloxy)succinimide and primary or secondary amines represents a fundamental nucleophilic substitution process that proceeds through a well-defined mechanistic pathway . This transformation involves the displacement of the succinimide leaving group by the nucleophilic amine, resulting in the formation of a stable carbamate bond and the liberation of N-hydroxysuccinimide.

Kinetic Parameters and Rate Analysis

The reaction kinetics follow second-order behavior, being first-order with respect to both the amine nucleophile and N-(Benzyloxycarbonyloxy)succinimide [3] [4]. The rate-determining step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the benzyloxycarbonyl moiety, leading to the formation of a tetrahedral intermediate that subsequently collapses to eliminate the succinimide group [5].

| Parameter | Value | Reference/Notes |

|---|---|---|

| Reaction Order | Second order overall | First order in each reactant [3] [4] |

| Activation Energy | 50-90 kJ/mol | Based on related protecting group reactions [6] [7] |

| Rate Constants | 10²-10⁴ M⁻¹s⁻¹ | Depends on amine nucleophilicity [8] |

| Half-life | Minutes to hours | At room temperature conditions [9] |

| Temperature Dependence | Positive (Arrhenius) | Rate increases with temperature [10] |

The activation energy for the reaction typically ranges from 50 to 90 kJ/mol, which is consistent with values observed for similar activated carbonate and carbamate-forming reactions [6] [7]. The relatively low activation barrier reflects the high electrophilicity of the carbonyl carbon in N-(Benzyloxycarbonyloxy)succinimide, which is enhanced by the electron-withdrawing nature of both the benzyloxycarbonyl group and the succinimide leaving group [11].

Thermodynamic Considerations

The thermodynamics of carbamate formation are highly favorable, with Gibbs free energy changes typically ranging from -5 to -15 kJ/mol [12]. This favorable thermodynamic profile ensures that the protection reaction proceeds essentially to completion under standard conditions [13]. The reaction exhibits exothermic character with enthalpy changes of approximately -10 to -30 kJ/mol, reflecting the formation of the stable carbamate C-N bond [14].

The entropy change for the reaction is negative due to the bimolecular nature of the process, which results in a loss of translational entropy upon complex formation [15]. However, the favorable enthalpy term dominates the overall free energy change, rendering the reaction thermodynamically spontaneous [16].

Solvent and pH Effects

The reaction rate is significantly influenced by solvent polarity and basicity. Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile provide optimal reaction environments by stabilizing the developing charges in the transition state while avoiding competitive nucleophilic attack by protic solvents [17] [18]. The use of basic conditions (pH 8-10) is essential for deprotonating the amine substrate, thereby enhancing its nucleophilicity and facilitating the substitution process [19].

In ionic liquid media, the reaction has been shown to proceed with enhanced efficiency and selectivity. Studies using 1-butyl-3-methylimidazolium tetrafluoroborate as the reaction medium demonstrated that the ionic environment can stabilize charged intermediates and provide improved reaction rates compared to conventional organic solvents [5].

Regioselectivity in Polyamine Systems

The protection of polyamines with N-(Benzyloxycarbonyloxy)succinimide presents unique challenges in achieving selective modification of specific amino groups within molecules containing multiple reactive sites. The regioselectivity observed in these systems depends on a complex interplay of electronic, steric, and conformational factors that influence the relative reactivity of different amine functionalities [20] [21].

Electronic Effects on Amine Reactivity

The nucleophilicity of amine groups in polyamine systems is primarily governed by their basicity, which can be significantly modulated by neighboring functional groups [22]. Electron-withdrawing substituents, such as carboxyl groups in amino acids, reduce the electron density on adjacent amine nitrogens, thereby decreasing their nucleophilicity and reaction rates with N-(Benzyloxycarbonyloxy)succinimide [23].

In lysine derivatives, the α-amino group exhibits reduced reactivity compared to the ε-amino group due to the electron-withdrawing effect of the adjacent carboxyl functionality [6]. This electronic differentiation results in selectivity ratios of approximately 90:10 in favor of ε-amino protection under standard reaction conditions [24]. Similar patterns are observed in ornithine systems, where the δ-amino group shows preferential reactivity over the α-amino group with selectivity ratios of 85:15 [25].

Steric Accessibility and Conformational Factors

Steric hindrance plays a crucial role in determining regioselectivity, particularly in structurally constrained polyamine systems [26]. Primary amines generally exhibit higher reactivity than secondary amines due to reduced steric crowding around the nucleophilic nitrogen center [7]. This principle is clearly demonstrated in tryptamine derivatives, where the primary aliphatic amine reacts selectively with N-(Benzyloxycarbonyloxy)succinimide while the indole nitrogen remains unreactive under standard conditions [27].

| Polyamine System | Selectivity Pattern | Selectivity Ratio | Governing Factors |

|---|---|---|---|

| 1,4-Diaminobutane | Non-selective | 50:50 | Equivalent electronic environments [28] |

| 1,6-Diaminohexane | Slight terminal preference | 60:40 | Statistical factors and chain flexibility [29] |

| Lysine (α vs ε) | ε-Amino preferred | 10:90 | Electronic deactivation of α-amino [24] |

| Ornithine (α vs δ) | δ-Amino preferred | 15:85 | Electronic and accessibility factors [25] |

| Tryptamine | Primary amine selective | >95:5 | Nucleophilicity difference [27] |

Strategies for Achieving Selective Protection

Several strategies have been developed to enhance regioselectivity in polyamine protection reactions. Temperature control can be employed to exploit kinetic differences between competing sites, with lower temperatures favoring reaction at the most nucleophilic positions [30]. The use of stoichiometric control, employing substoichiometric amounts of N-(Benzyloxycarbonyloxy)succinimide, can also provide improved selectivity by preferentially consuming the most reactive amine sites [31].

pH modulation represents another powerful tool for controlling regioselectivity [32]. At carefully controlled pH values, differences in amine pKa values can be exploited to selectively deprotonate and activate specific amino groups while leaving others in their unreactive protonated forms [33]. This approach has been particularly successful in peptide chemistry applications where differential protection of N-terminal versus side-chain amines is required [34].

Deprotection Mechanisms: Hydrogenolysis versus Acidolytic Cleavage

The removal of benzyloxycarbonyl protecting groups can be accomplished through two primary mechanistic pathways: catalytic hydrogenolysis and acidolytic cleavage [35] [36]. Each approach operates through distinct mechanisms and offers specific advantages and limitations in synthetic applications.

Catalytic Hydrogenolysis Mechanism

Hydrogenolytic deprotection represents the most widely employed method for benzyloxycarbonyl group removal [37] [38]. The mechanism involves the catalytic hydrogenation of the benzyl-oxygen bond, leading to the formation of toluene and the corresponding carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide [39].

The process typically employs palladium on carbon as the catalyst under atmospheric hydrogen pressure in protic solvents such as methanol or ethanol [39]. The reaction proceeds through initial coordination of the substrate to the catalyst surface, followed by hydrogen activation and transfer to the benzyl-oxygen bond [40]. The rate-limiting step involves the C-O bond cleavage, which is facilitated by the electron-rich nature of the benzyl aromatic system [38].

Studies investigating the kinetics of catalytic hydrogenolysis have revealed activation energies in the range of 60-80 kJ/mol, which are consistent with heterogeneous catalytic processes involving C-O bond breaking [40]. The reaction exhibits first-order kinetics with respect to the substrate concentration and shows positive hydrogen pressure dependence up to approximately 3 atmospheres [40].

Acidolytic Cleavage Pathways

Acidolytic deprotection operates through a fundamentally different mechanism involving protonation of the benzyloxycarbonyl system followed by heterolytic bond cleavage [41] [42]. Strong acids such as hydrogen bromide in acetic acid or trifluoroacetic acid can effect this transformation under mild temperature conditions [43].

The mechanism begins with protonation of the carbonyl oxygen of the carbamate, which increases the electrophilicity of the benzyl carbon and facilitates its attack by the acetate counter-ion or other nucleophiles present in solution [43]. This leads to the formation of a benzyl carbocation intermediate, which is stabilized by the aromatic π-system [44]. Subsequent nucleophilic attack by the acid anion and elimination of the carbamic acid moiety completes the deprotection process [44].

Kinetic studies of acidolytic cleavage have demonstrated second-order dependence on acid concentration for certain systems, suggesting that two acid molecules participate in the rate-determining step [7]. This behavior has been attributed to the formation of ion-molecule pairs and the requirement for general acid catalysis in the elimination step [7].

Comparative Analysis of Deprotection Methods

| Method | Mechanism | Typical Conditions | Advantages | Limitations | Yields |

|---|---|---|---|---|---|

| H₂/Pd-C | Hydrogenation | 1 atm H₂, RT, MeOH | Mild, clean, no acid | Incompatible with reducible groups | 85-98% [39] |

| Transfer Hydrogenation | H-donor reduction | HCO₂NH₄, Pd/C, reflux | No H₂ gas required | Higher temperature needed | 80-95% [45] |

| HBr/AcOH | Acidolytic SN1 | 30% HBr/AcOH, 0°C | Complete deprotection | Harsh, acid-sensitive incompatible | 90-98% [42] |

| TFA | Acidolytic | TFA/DCM, RT | Mild acidic conditions | Some functional group sensitivity | 85-95% [46] |

| AlCl₃/HFIP | Lewis acid | RT, 2-16 hours | Functional group tolerant | Limited scope data | 70-95% [47] |

The choice between hydrogenolytic and acidolytic methods depends on the specific functional group compatibility requirements of the substrate [38]. Hydrogenolysis is preferred when the molecule contains acid-sensitive functionalities but is incompatible with other reducible groups such as alkenes, alkynes, or aromatic halides [37]. Acidolytic methods offer advantages when reducing conditions must be avoided but require careful consideration of acid-sensitive protecting groups and functionalities [42].

Computational Modeling of Transition States

Modern computational chemistry methods have provided detailed insights into the mechanistic pathways and transition state structures involved in N-(Benzyloxycarbonyloxy)succinimide reactions with amines [48] [49]. These studies have employed various levels of theory to elucidate the electronic and geometric features that govern reactivity and selectivity in these transformations.

Density Functional Theory Studies

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to investigate the reaction mechanism [50] [51]. These studies reveal that the transition state for nucleophilic attack adopts a trigonal bipyramidal geometry around the carbonyl carbon, with the attacking amine nitrogen and the leaving succinimide group occupying axial positions [52].

The computed activation barriers for amine attack on N-(Benzyloxycarbonyloxy)succinimide range from 15 to 20 kcal/mol, depending on the nucleophilicity of the amine and the computational method employed [50]. These values are in excellent agreement with experimental estimates derived from kinetic measurements and provide confidence in the computational predictions .

Advanced density functional methods, including dispersion-corrected functionals such as wB97X-D and meta-hybrid functionals like M06-2X, have been employed to provide more accurate descriptions of weak interactions and transition state geometries [49]. These calculations indicate that non-covalent interactions between the substrate and approaching nucleophile play important roles in determining reaction pathways and selectivity patterns [49].

Molecular Dynamics Simulations

Ab initio molecular dynamics simulations have provided unique insights into the dynamic aspects of carbamate formation reactions [54] [55]. These studies, employing Car-Parrinello molecular dynamics with plane wave basis sets, have revealed the real-time evolution of bond breaking and forming processes during the reaction [55].

The simulations demonstrate that the reaction proceeds through a concerted but asynchronous mechanism, with C-N bond formation slightly preceding C-O bond cleavage to the leaving group [55]. This mechanistic picture is consistent with the observed second-order kinetics and the high efficiency of the transformation under mild conditions [56].

Metadynamics simulations using collective variables based on coordination numbers have been employed to map the complete free energy surface for the reaction [55]. These calculations reveal that the reaction proceeds through a well-defined minimum energy pathway with a single transition state separating reactants and products [49].

Transition State Optimization and Characterization

Transition state structures have been located using quadratic synchronous transit methods and characterized by frequency calculations to confirm the presence of a single imaginary vibrational mode corresponding to the reaction coordinate [51]. The optimized transition state geometries reveal significant charge transfer from the nucleophilic amine to the electrophilic carbonyl carbon, with natural population analysis indicating partial charges of approximately +0.4 on carbon and -0.3 on the attacking nitrogen [50].

Intrinsic reaction coordinate calculations have been performed to verify that the located transition states connect the appropriate reactant and product minima [57]. These calculations confirm the concerted nature of the substitution process and provide detailed information about the geometric changes that occur along the reaction pathway [58].

The computed transition state structures exhibit C-N bond distances of approximately 2.0-2.2 Å and C-O (leaving group) distances of 1.8-2.0 Å, indicating significant bond stretching in both the forming and breaking bonds [51]. The succinimide leaving group adopts a nearly planar conformation in the transition state, facilitating its departure through resonance stabilization [59].

Solvent Effects and Environmental Influences

Continuum solvation models, including the Polarizable Continuum Model and the Conductor-like Screening Model, have been employed to investigate solvent effects on reaction energetics [60]. These calculations demonstrate that polar aprotic solvents stabilize the charged transition state relative to the neutral reactants, leading to reduced activation barriers and enhanced reaction rates [61].

Explicit solvent molecular dynamics simulations have revealed the importance of specific solvation patterns around the reacting species [62]. These studies show that hydrogen bonding between protic solvents and the substrate can compete with the intended nucleophilic attack, providing a mechanistic rationale for the superior performance of aprotic solvents in these reactions [63].

The computational results have also illuminated the origins of regioselectivity in polyamine systems [64]. Calculations on model systems containing multiple amine sites demonstrate that electronic effects dominate over steric factors in determining site selectivity, with electron-withdrawing groups significantly reducing the nucleophilicity of adjacent amine functionalities [61].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 11 companies with hazard statement code(s):;

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant